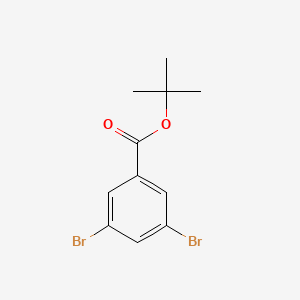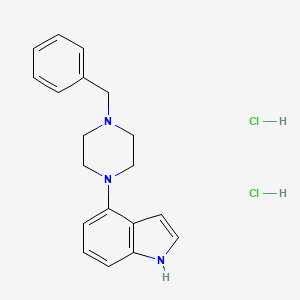
4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride
Overview
Description
The compound is a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine, a class of compounds with a diverse range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzylpiperazine moiety . This suggests that “4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride” may also contain a benzylpiperazine group.Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride” would depend on its specific structure. Similar compounds have been described as solids .Scientific Research Applications
Synthesis and Structural Elucidation
Synthesis Techniques : The synthesis of indole derivatives, including compounds with structures similar to 4-(4-benzylpiperazin-1-yl)-1H-indole; dihydrochloride, involves complex reactions that yield compounds with significant biological activities. Techniques such as Fischer indolization and reductive alkylation are commonly employed, highlighting the versatility of indole as a core structure in drug development (Koroleva et al., 2012).
Structural Analysis : Advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are utilized to analyze the molecular structure and intermolecular interactions of indole derivatives. These analyses help in understanding the electronic properties and molecular packing in the crystal structure, which are crucial for the compound's biological activities (Geetha et al., 2019).
Biological Applications
Neuropharmacological Potential : Research indicates that indole derivatives exhibit potential dopaminergic activity, suggesting their use in treating neurological conditions. These compounds target specific neurotransmitter receptors, demonstrating the indole nucleus's significance in developing treatments for neurological disorders (Pessoa‐Mahana et al., 2011).
Antitumor and Antiproliferative Activities : Indole derivatives have shown promise in cancer research, with certain compounds exhibiting significant antitumor and antiproliferative activities. The ability to inhibit tumor cell growth and induce apoptosis makes these compounds valuable in the search for new cancer therapies (Nguyen et al., 1990).
Antioxidant and Photoprotective Properties : Indole hydrazones, a class of indole derivatives, have demonstrated good antioxidant activity and photoprotective capacities. These properties suggest potential applications in treating oxidative stress-related diseases and developing sun protection products (Demurtas et al., 2019).
Future Directions
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1H-indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-2-5-16(6-3-1)15-21-11-13-22(14-12-21)19-8-4-7-18-17(19)9-10-20-18;;/h1-10,20H,11-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDHEUNJHGVKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC4=C3C=CN4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610307 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-1H-indole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-1H-indole dihydrochloride | |
CAS RN |
309755-88-2 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-1H-indole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



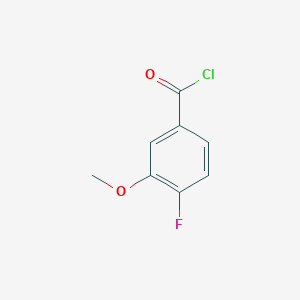
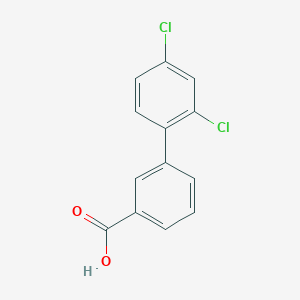
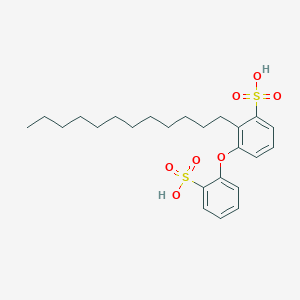
![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
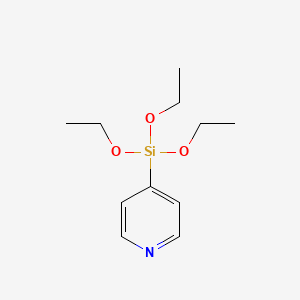
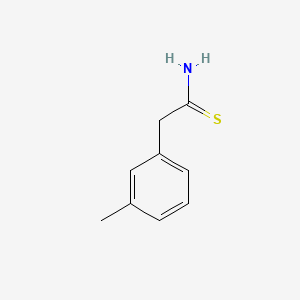

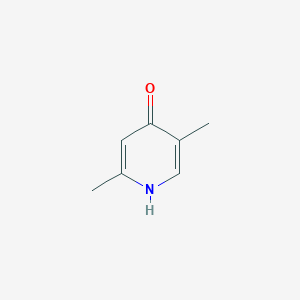
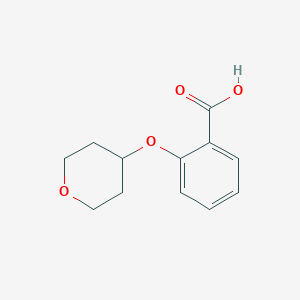
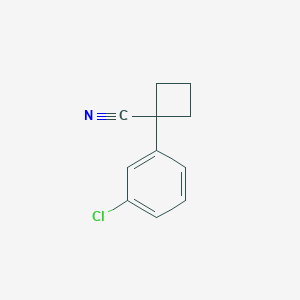
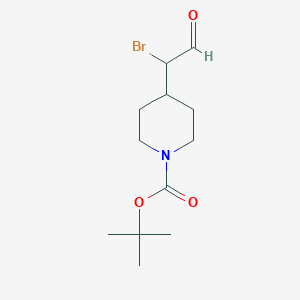
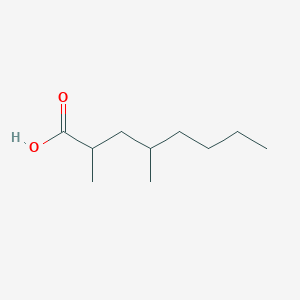
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)
